2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperidine ring, and a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be attached through a condensation reaction between a pyrazole derivative and the piperidine-containing intermediate.
Final Coupling: The final step involves coupling the intermediate with an ethyl group under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-6-[3-(1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole
- 2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzoxazole
- 2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzimidazole
Uniqueness
2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole core, combined with the piperidine and pyrazole moieties, allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-3-18-21-16-7-6-13(9-17(16)25-18)19(24)23-8-4-5-14(12-23)15-10-20-22(2)11-15/h6-7,9-11,14H,3-5,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKHEXWITJWFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCCC(C3)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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